scalusamide A
Beschreibung
Scalusamide A is a pyrrolidine alkaloid first isolated from the marine-derived fungus Penicillium citrinum found in the gastrointestinal tract of a marine fish . Its structure features a unique pyrrolidine core substituted with a fatty acid (FA) moiety (FA2), and it exists as a mixture of epimers at the C-7 position due to keto-enol tautomerism . The absolute stereochemistry of its pyrrolidine unit was resolved via Marfey’s method after hydrolysis . Scalusamide A exhibits moderate antifungal and antibacterial activities, particularly against Micrococcus luteus and Bacillus subtilis .
Eigenschaften
Molekularformel |
C16H27NO3 |
|---|---|
Molekulargewicht |
281.39 g/mol |
IUPAC-Name |
(E)-1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-methyldec-8-ene-1,3-dione |
InChI |
InChI=1S/C16H27NO3/c1-3-4-5-6-7-10-15(19)13(2)16(20)17-11-8-9-14(17)12-18/h3-4,13-14,18H,5-12H2,1-2H3/b4-3+/t13?,14-/m1/s1 |
InChI-Schlüssel |
LCDBRGPJMWXDGF-RTEOAJGCSA-N |
Isomerische SMILES |
C/C=C/CCCCC(=O)C(C)C(=O)N1CCC[C@@H]1CO |
Kanonische SMILES |
CC=CCCCCC(=O)C(C)C(=O)N1CCCC1CO |
Synonyme |
scalusamide A |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues Within the Scalusamide Family
- Scalusamide B and C: These analogs differ in their fatty acid substituents (FA3 and FA4, respectively). While scalusamide B shares the pyrrolidine core, it lacks significant antimicrobial activity compared to scalusamide A.
Tetracyclic Alkaloids: Perinadines
- Perinadines B and C : These tetracyclic alkaloids, isolated from the sponge-associated fungus Aspergillus sp., share a biosynthetic link to scalusamide A. Both exhibit antibacterial activity against E. coli and K. pneumoniae, comparable to scalusamide A. Structural studies suggest their origin from citrinin and scalusamide B via molecular cyclization .
Tetramic Acid Derivatives
- Penicillenols A1, A2, C1, and C2: These compounds, co-isolated with scalusamides, lack the pyrrolidine core but share a tetramic acid scaffold.
Tumonoic Acids and Viridenomycin
- Viridenomycin: A structurally complex antibiotic with a unique FA (V) subunit, viridenomycin shows potent activity against Trichomonas vaginalis and Gram-positive bacteria, outperforming scalusamide A in potency .
Data Table: Key Features of Scalusamide A and Analogues
Discussion of Key Findings
- Structural-Activity Relationships : The pyrrolidine core in scalusamide A is critical for its antifungal activity, while the FA substituent (FA2) enhances antibacterial potency. Structural rigidity in perinadines (via tetracyclization) improves antibacterial efficacy compared to scalusamides .
- Bioactivity Gaps : Scalusamide C’s weak antiviral activity contrasts with its structural similarity to scalusamide A, suggesting the FA4 subunit may hinder target binding .
- Research Limitations : Most studies lack in vivo validation (e.g., scalusamide A’s activity was only tested in vitro) .
Q & A
Q. How is scalusamide A structurally characterized, and what analytical techniques are essential for validation?
Structural characterization of scalusamide A requires a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HSQC, and HMBC) is critical for elucidating its carbon skeleton and functional groups. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) paired with UV/Vis or mass detectors validates purity and identifies impurities. Cross-referencing data with published spectral libraries ensures accuracy .
Q. What synthetic routes are reported for scalusamide A, and how are yields optimized?
Published synthetic protocols for scalusamide A typically involve multi-step organic reactions, such as amide bond formation, cyclization, or enzymatic catalysis. Optimization strategies include:
- Catalyst screening : Testing palladium-based catalysts vs. enzymatic systems for stereochemical control.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) often enhance reaction efficiency.
- Temperature gradients : Controlled heating (e.g., 60–80°C) minimizes side reactions. A comparative table of methods is recommended (Table 1):
| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Amide coupling | EDC/HOBt | DMF | 65 | 95 | [1] |
| Enzymatic synthesis | Lipase B | THF | 78 | 98 | [2] |
Yield optimization requires iterative parameter adjustments and DOE (Design of Experiments) frameworks .
Q. What in vitro assays are used to assess scalusamide A’s bioactivity, and how are false positives mitigated?
Common assays include:
- Cell viability assays (MTT, Resazurin) for cytotoxicity.
- Enzyme inhibition assays (e.g., fluorescence-based kinase profiling). Mitigate false positives by:
- Including negative controls (e.g., solvent-only groups).
- Validating hits via orthogonal assays (e.g., SPR for binding affinity).
- Testing compound stability under assay conditions (e.g., LC-MS post-assay) .
Advanced Research Questions
Q. How can conflicting data on scalusamide A’s mechanism of action be resolved?
Discrepancies in mechanistic studies often arise from:
- Model variability : Differences in cell lines (e.g., HeLa vs. HEK293) or animal models.
- Concentration gradients : Dose-dependent effects (e.g., apoptosis at 10 µM vs. necrosis at 50 µM).
- Analytical limitations : Off-target effects masked by bulk measurements (e.g., Western blot vs. single-cell RNA-seq). Resolution strategies:
- Replicate experiments using standardized protocols (e.g., ATCC-certified cell lines).
- Employ multi-omics approaches (transcriptomics, proteomics) to map pathways comprehensively.
- Conduct meta-analyses of published data to identify consensus mechanisms .
Q. What experimental designs are optimal for studying scalusamide A’s pharmacokinetics in vivo?
A robust pharmacokinetic (PK) study should:
- Use radiolabeled scalusamide A (e.g., ¹⁴C) for precise tracking.
- Employ compartmental modeling (non-linear mixed-effects) to estimate absorption/distribution rates.
- Include tissue-specific sampling (plasma, liver, kidney) at staggered timepoints.
- Control for interspecies variability (e.g., murine vs. primate models). Validate results with LC-MS/MS quantification and adjust for metabolite interference .
Q. How can computational methods improve scalusamide A’s target prediction and binding affinity estimation?
Integrate:
- Molecular docking (AutoDock Vina, Glide) to screen against structural databases (PDB, ChEMBL).
- Molecular Dynamics (MD) simulations (AMBER, GROMACS) to assess binding stability (RMSD < 2 Å).
- Machine learning (Random Forest, DeepChem) trained on bioactivity datasets to predict off-target interactions. Cross-validate predictions with experimental SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) data .
Q. What strategies address low reproducibility in scalusamide A’s biological assays?
Key steps include:
- Standardizing protocols : Adopt MISB (Minimum Information Standard for Bioactive Screens) guidelines.
- Batch testing : Source compounds from multiple vendors to rule out supplier variability.
- Blinded analysis : Use automated plate readers to minimize observer bias.
- Open-data sharing : Deposit raw data in repositories (e.g., Zenodo, Figshare) for peer validation .
Methodological Guidelines
- Research question formulation : Apply the PICOT framework (Population: scalusamide A; Intervention/Indicator: synthesis/bioactivity; Comparison: analogs; Outcome: efficacy/toxicity; Time: reaction/assay duration) .
- Data presentation : Follow journal-specific guidelines for tables/figures (e.g., Roman numerals for tables, sequential numbering for figures) .
- Ethical compliance : Declare conflicts of interest and obtain permissions for reused data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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